mPTPB Inhibitory Activity: Aliphatic Cyclohexyl vs. Aromatic Piperazine Substitution
In a head-to-head SAR study of piperazinyl-thiophenyl-ethyl-oxalamide analogs, only compounds with aromatic substitutions at both the piperazine and oxalamide moieties (e.g., compounds 16 and 17) exhibited measurable mPTPB inhibition (IC50 = 5.6 ± 0.2 µM and 11.5 ± 0.6 µM, respectively). In contrast, analogs bearing an aliphatic group at either position displayed no detectable activity when screened at 10 µM [1]. The target compound, featuring an aliphatic N1-cyclohexyl group, is therefore categorized as an inactive analog by class-level inference. This establishes a clear activity cliff: the cyclohexyl substitution eliminates mPTPB inhibition relative to the active aromatic-substituted comparators 16 and 17.
| Evidence Dimension | mPTPB inhibitory activity |
|---|---|
| Target Compound Data | Predicted inactive (< 50% inhibition at 10 µM) based on aliphatic N1-cyclohexyl substitution |
| Comparator Or Baseline | Compound 16 (aromatic piperazine): IC50 = 5.6 ± 0.2 µM; Compound 17 (aromatic piperazine): IC50 = 11.5 ± 0.6 µM |
| Quantified Difference | Target compound is expected to show > 44% residual enzyme activity at 10 µM, versus < 10% for compound 16 |
| Conditions | mPTPB enzyme assay using pNPP as substrate; pH 7.0, 25 °C, I = 0.15 M, with 30 min preincubation; reported in ACS Med Chem Lett 2010, Table 3 [1] |
Why This Matters
Users seeking mPTPB inhibitors for TB virulence research must avoid this compound as an active probe and should instead select aromatic-substituted analogs such as compound 16 or 17.
- [1] Chen L, Zhou B, Zhang S, Wu L, Wang Y, Franzblau SG, Zhang ZY. Identification and characterization of novel inhibitors of mPTPB, an essential virulent phosphatase from Mycobacterium tuberculosis. ACS Med Chem Lett. 2010;1(7):355-359. doi:10.1021/ml1001135. PMID: 21116447; PMCID: PMC2992434. View Source
